molecular formula C20H13N B1594039 7H-DIBENZO(a,g)CARBAZOLE CAS No. 207-84-1

7H-DIBENZO(a,g)CARBAZOLE

Cat. No. B1594039
CAS RN: 207-84-1
M. Wt: 267.3 g/mol
InChI Key: NRZXZFVGTNEKPS-UHFFFAOYSA-N
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Description

7H-DIBENZO(a,g)CARBAZOLE is a member of carbazoles . It is a crystalline solid with a molecular formula of C20H13N . It has a molecular weight of 267.3239 . It is not produced or used for commercial purposes but is present in cigarette smoke .


Molecular Structure Analysis

The molecular structure of 7H-DIBENZO(a,g)CARBAZOLE is available as a 2D Mol file or as a computed 3D SD file . It has a complex structure with multiple aromatic rings .


Chemical Reactions Analysis

7H-DIBENZO(a,g)CARBAZOLE neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

7H-DIBENZO(a,g)CARBAZOLE is a crystalline solid . It has a molecular weight of 267.3239 . It is not produced or used for commercial purposes but is present in cigarette smoke .

Scientific Research Applications

Metabolism and Carcinogenicity

7H-Dibenzo[c,g]carbazole (DBC) is a carcinogenic N-heterocyclic aromatic compound. Studies have investigated its metabolism in isolated perfused rabbit lungs and rat liver microsomes, revealing major metabolites like 7-hydroxydibenzo[c,g]carbazole, which is associated with respiratory tract tumors (Warshawsky & Myers, 1981). Mutagenicity studies of DBC and its metabolites in Salmonella typhimurium strains have shown that DBC can be mutagenic, particularly upon addition of liver homogenates from rats, mice, and rabbits (Schoeny & Warshawsky, 1987). The comparative carcinogenic potencies of DBC and other combustion products of fossil fuels have been assessed in mouse skin, demonstrating DBC's potency as a carcinogen (Warshawsky & Barkley, 1987).

DNA Adduct Formation and Apoptosis

DBC's genotoxic effects, such as DNA adduct formation and hepatocellular apoptosis in mouse liver, have been extensively studied. The involvement of the p53 pathway and biomarkers associated with apoptosis were explored, showing significant changes in gene expression and protein levels in mouse liver following exposure to DBC (Martín-Burriel et al., 2004). The tissue-specific activities of methylated DBC derivatives were also examined in mice, investigating their carcinogenicity, DNA adduct formation, and cytochrome P4501A induction in liver and skin (Taras‐Valéro et al., 2000).

Metabolic Pathways and Toxicity

The biotransformation pathways and toxicity of DBC have been reviewed, highlighting its environmental presence and implications for human health. The study discusses the roles of cytochrome P450 enzymes and the one-electron activation in the metabolic activation of DBC, as well as the potential of DBC to be photoactivated under UVA light, resulting in genotoxicity and oxidative stress (Gábelová, 2020).

Photorefractivity and Polymer Science

7H-Dibenzo[a,g]carbazole-substituted polysiloxane has been synthesized, displaying large orientational birefringences due to its high polarizability. This composite showed significant photorefractive properties, demonstrating potential applications in polymer science and photorefractivity (Moon et al., 2008).

Safety And Hazards

7H-DIBENZO(a,g)CARBAZOLE can affect you when breathed in . It should be handled as a carcinogen with extreme caution . Exposure to 7H-DIBENZO(a,g)CARBAZOLE may irritate the eyes, nose, and throat . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Future Directions

7H-DIBENZO(a,g)CARBAZOLE is a prevalent environmental pollutant that can cause tumors in several species of experimental animals . In recent years, it is used to develop high-performance solar cells and organic phosphorescent materials . Therefore, the study of its metabolism is crucial to understand its possible hazards to humans .

properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZXZFVGTNEKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174756
Record name 7H-Dibenzo(a,g)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-DIBENZO(a,g)CARBAZOLE

CAS RN

207-84-1
Record name 7H-Dibenzo[a,g]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Dibenzo(a,g)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Dibenzo(a,g)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-DIBENZO(A,G)CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O17D62YK65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the above procedure, Suzuki coupling of 3.8 g of 7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole and 2.7 g of (4-benzo[d]thiazol-2-yl) phenylboronic acid were stirred together in 30 ml of toluene. To this was added 0.02 g of tetrakis(triphenylphosphine)palladium, 2.1 g of potassium carbonate and 10 ml of aqueous ethanol were added and refluxed under nitrogen for 6 h. The reaction was quenched with water and the toluene layer was removed and passed through a celite column. The organic layers were combined and then evaporated in a rotary evaporator under vacuum to yield 4.1 g of 7-acetyl-12-[4-benzo[d]thiazol-2-yl) phenyl]-7H-dibenzo[a,g]carbazole as a white solid.
Name
7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
(4-benzo[d]thiazol-2-yl) phenylboronic acid
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
A Gabelova - Chemico-Biological Interactions, 2020 - Elsevier
7H-Dibenzo[c,g]carbazole (DBC), a local and systemic carcinogen in animal studies, is a common environmental pollutant. It generally co-occurs in a variety of organic complex …
Number of citations: 2 www.sciencedirect.com
JW Barton - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
The synthesis of dibenzo [a, g] biphenylene (IV) from naphthalene derivatives is described and its stability relative to the other known dibenzobiphenylenes is discussed. A by-product, …
Number of citations: 10 pubs.rsc.org
IK Moon, CS Choi, N Kim - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
7H‐Dibenzo[a,g]carbazole‐substituted polysiloxane (PSX‐[a,g]BCz) has been synthesized by hexachloroplatinate (IV) hydrate polymerization from poly(methylhydrosiloxane) and 7‐ally…
Number of citations: 15 onlinelibrary.wiley.com
R Braveenth, H Lee, MG Song, K Raagulan, YH Park… - Dyes and …, 2019 - Elsevier
Two new bipolar host materials, 7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,g]carbazole (TRZ-DBC1) and 7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,i]…
Number of citations: 17 www.sciencedirect.com
F Zajdela, NP Buu-Hoi, P Jacquignon… - Journal of the …, 1971 - academic.oup.com
Nine polycyclic pseudoazulenes derived from the nitrogen-and sulfur-containing heterocycles [1]benzothiopyrano[4,3-b]indole and thieno[3′,4′:5,6]thiopyrano[4,3-b]indole were …
Number of citations: 10 academic.oup.com
BL van Duuren, JA Bilbao… - Journal of the National …, 1960 - academic.oup.com
The identification of 3 nitrogen heterocyclic carcinogens in cigarette tar is described. These compounds, 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine, and dibenz[a,h]acridine, were …
Number of citations: 130 academic.oup.com
IK Moon, JW Oh, N Kim - Polymers for Advanced Technologies, 2011 - Wiley Online Library
A novel polysiloxane having benzo[a]carbazole, benzo[a,i]carbazole, and benzo[a,g]carbazole pendant groups has been synthesized and characterized. We studied the electric‐field‐…
Number of citations: 2 onlinelibrary.wiley.com
FK Friedman, FJ Wiebel, HV Gelboin - Pharmacology, 1985 - karger.com
The microsomal cytochrome P-450-dependent aryl hydrocarbon hydroxylase is important in the detoxification of polycyclic hydrocarbons as well as their activation to cytotoxic or …
Number of citations: 15 karger.com
AL Marzinzik, P Rademacher, M Zander - Journal of molecular structure, 1996 - Elsevier
The photoelectron spectra of carbazole (1), 9-methylcarbazole (2), benzo- and dibenzocarbazoles (3–7, 15), naphthocarbazoles (8, 9), benzonaphthocarbazoles (10–12), and …
Number of citations: 10 www.sciencedirect.com
H Wu, G Li, S Liu, D Liu, G Chen, N Hu, Y Suo… - … of Pharmaceutical and …, 2015 - Elsevier
A novel analytical method was developed for simultaneous determination of six triterpenic acids using ultrasound-assisted dispersive liquid–liquid microextraction (UA-DLLME) follow …
Number of citations: 36 www.sciencedirect.com

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